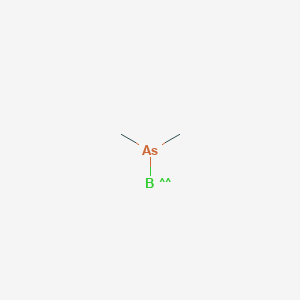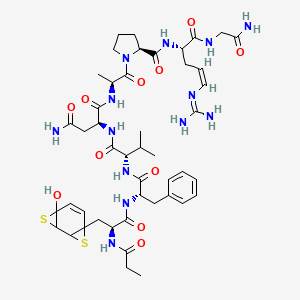
1-Deamino-4-val-8-arg-vasopressin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deamino-4-val-8-arg-vasopressin is a synthetic analogue of vasopressin, a neurohypophysial hormone involved in the regulation of water retention and blood pressure. This compound is a peptide derivative and is known for its role as a vasopressin receptor agonist and antagonist, depending on the receptor subtype it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deamino-4-val-8-arg-vasopressin is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 1-Deamino-4-val-8-arg-vasopressin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups are used in SPPS.
Major Products: The major products formed from these reactions include various analogues of this compound with modified amino acid sequences, which can exhibit different biological activities .
Scientific Research Applications
1-Deamino-4-val-8-arg-vasopressin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is used to investigate the role of vasopressin receptors in various physiological processes, including water retention, blood pressure regulation, and hormone release.
Medicine: It is employed in the treatment of conditions such as central diabetes insipidus and certain bleeding disorders due to its ability to mimic the effects of natural vasopressin
Industry: The compound is used in the development of new pharmaceuticals targeting vasopressin receptors.
Mechanism of Action
1-Deamino-4-val-8-arg-vasopressin exerts its effects primarily through interaction with vasopressin receptors (V1, V2, and V3):
V1 Receptors: Located on vascular smooth muscle, these receptors mediate vasoconstriction.
V2 Receptors: Found in the kidneys, they promote water reabsorption by increasing the insertion of aquaporin channels into the apical membrane of collecting duct cells.
V3 Receptors: Present in the pituitary gland, they are involved in the release of adrenocorticotropic hormone (ACTH)
The compound activates these receptors through G-protein-coupled receptor pathways, leading to various downstream effects, including increased intracellular calcium levels and cyclic AMP (cAMP) production .
Comparison with Similar Compounds
1-Deamino-4-val-8-arg-vasopressin is unique due to its specific modifications, which confer distinct receptor selectivity and biological activity. Similar compounds include:
Desmopressin: Another synthetic vasopressin analogue used primarily for its antidiuretic effects.
[1-Deamino-4-Cyclohexylalanine] Arginine Vasopressin: A potent and specific agonist for vasopressin V1b receptors.
[Deamino-Pen1,Val4,D-Arg8]-Vasopressin: Used as a peptide AVP antagonist.
These compounds differ in their receptor selectivity, potency, and clinical applications, highlighting the versatility of vasopressin analogues in research and medicine .
Properties
CAS No. |
51980-16-6 |
|---|---|
Molecular Formula |
C46H65N13O11S2 |
Molecular Weight |
1040.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-[[(Z,2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopent-4-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C46H65N13O11S2/c1-5-33(62)54-29(21-45-15-16-46(70)36(72-46)35(45)71-45)40(66)56-27(19-25-11-7-6-8-12-25)39(65)58-34(23(2)3)42(68)57-28(20-31(47)60)38(64)53-24(4)43(69)59-18-10-14-30(59)41(67)55-26(13-9-17-51-44(49)50)37(63)52-22-32(48)61/h6-9,11-12,15-17,23-24,26-30,34-36,70H,5,10,13-14,18-22H2,1-4H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,64)(H,54,62)(H,55,67)(H,56,66)(H,57,68)(H,58,65)(H4,49,50,51)/b17-9-/t24-,26-,27-,28-,29-,30-,34-,35?,36?,45?,46?/m0/s1 |
InChI Key |
KTPUTUVNZXFASQ-OXRKDOEDSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H](CC12C=CC3(C(C1S2)S3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C/C=C\N=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
CCC(=O)NC(CC12C=CC3(C(C1S2)S3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N5CCCC5C(=O)NC(CC=CN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


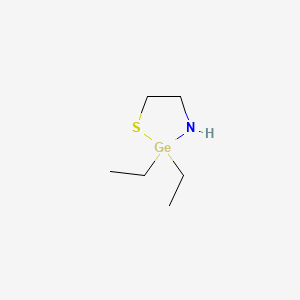
![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)
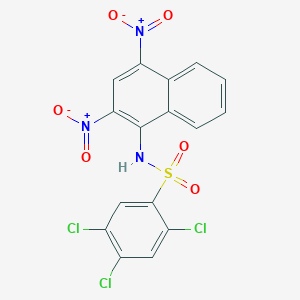
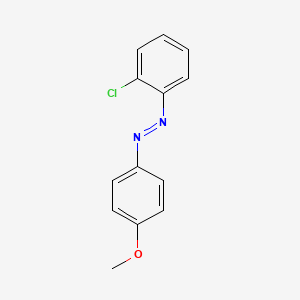
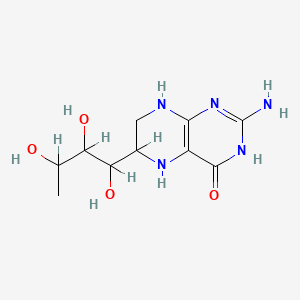
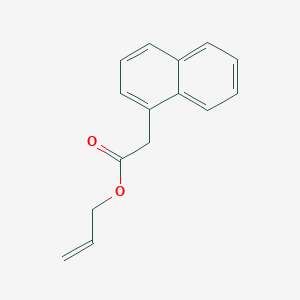

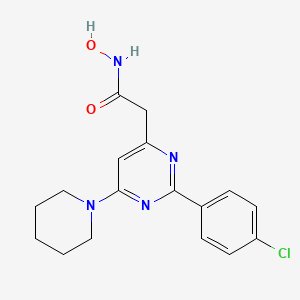
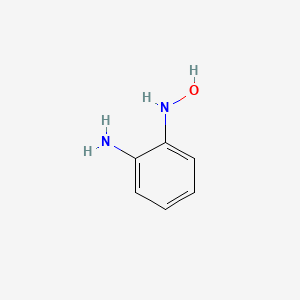

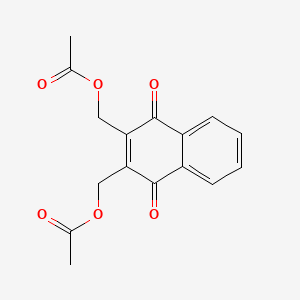
![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)
